Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate)

Description

Historical Context and Development

The development of tris(1,10-phenanthroline)cobalt(III) complexes represents a culmination of pioneering work in coordination chemistry that traces its origins to the foundational studies of Alfred Werner in the early twentieth century. Werner's revolutionary coordination theory, established in the 1910s, provided the theoretical framework for understanding the spatial arrangement of ligands around metal centers that would later enable the synthesis of sophisticated complexes like tris(1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate). His systematic investigations into the structure and bonding of coordination compounds laid the groundwork for comprehending how multidentate ligands such as 1,10-phenanthroline could form stable chelate complexes with transition metals. The historical significance of Werner's work cannot be overstated, as his careful experiments led to the discovery of coordination bonds and established the fundamental principles that govern the formation of octahedral complexes.

The specific development of phenanthroline-based coordination compounds gained momentum in the mid-twentieth century as chemists recognized the unique chelating properties of the 1,10-phenanthroline ligand. The first systematic studies of iron complexes with 2,2'-bipyridine and related polypyridyl ligands in the 1910s demonstrated the potential for creating highly stable tris-chelate complexes. Werner himself contributed to this early understanding by describing the resolution of optical isomers of iron-bipyridine complexes, establishing precedents for the synthesis and characterization of similar cobalt complexes that would follow. The evolution from simple bipyridyl complexes to the more sophisticated phenanthroline derivatives reflected advancing synthetic capabilities and deeper theoretical understanding of ligand field effects.

The emergence of tris(1,10-phenanthroline)cobalt(III) complexes as research targets coincided with broader developments in coordination chemistry throughout the twentieth century. Scientists recognized that cobalt(III) centers, with their d6 electronic configuration, provided exceptional stability when coordinated by strong-field ligands like 1,10-phenanthroline. This stability, combined with the rigid planar structure of the phenanthroline ligands, made these complexes ideal candidates for studying fundamental aspects of coordination chemistry, including optical activity, electron transfer kinetics, and ligand field theory. The systematic development of synthetic methods for preparing these complexes reflected the growing sophistication of inorganic chemistry as a discipline.

Molecular Identity and Nomenclature

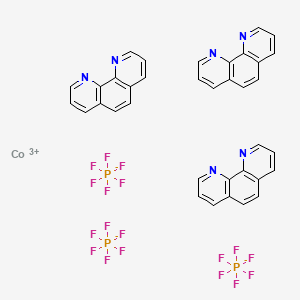

Tris(1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate) possesses the molecular formula C36H24CoF18N6P3 with a molecular weight of 1034.46 grams per mole, establishing its identity as a complex ionic compound consisting of a tripositive cobalt cation coordinated by three phenanthroline ligands and balanced by three hexafluorophosphate anions. The systematic nomenclature reflects the compound's structure according to International Union of Pure and Applied Chemistry conventions, where the metal center is specified with its oxidation state, followed by the ligands in alphabetical order, and finally the counterions. The Chemical Abstracts Service registry number 28277-59-0 provides unique identification for this specific compound, distinguishing it from other cobalt-phenanthroline derivatives with different counterions or hydration states.

The structural formula reveals the complex's ionic nature, with the cationic portion consisting of a central cobalt(III) ion surrounded by three bidentate 1,10-phenanthroline ligands arranged in an octahedral geometry. Each phenanthroline ligand coordinates through its two nitrogen atoms, creating a highly stable chelate complex with the metal center. The systematic name "cobalt(3+); 1,10-phenanthroline; trihexafluorophosphate" accurately describes the charge distribution and stoichiometry of the compound. Alternative nomenclature systems may refer to this compound using abbreviated forms, but the full systematic name provides unambiguous identification of all components.

The molecular architecture encompasses 36 carbon atoms from the three phenanthroline ligands, 24 hydrogen atoms, one cobalt atom, 18 fluorine atoms from the hexafluorophosphate anions, six nitrogen atoms from the phenanthroline ligands, and three phosphorus atoms from the counterions. This composition results in a molecular mass of 1034.44 grams per mole, making it a relatively heavy coordination compound. The exact mass determination of 1034.031981 grams per mole provides precise identification for mass spectrometric analysis and confirms the molecular composition.

Chemical Significance in Coordination Chemistry

The tris(1,10-phenanthroline)cobalt(III) cation represents a paradigmatic example of coordination chemistry principles, demonstrating how the combination of an appropriate metal center with suitable ligands can produce complexes with exceptional stability and unique properties. The cobalt(III) center, with its d6 electronic configuration in a strong ligand field, adopts a low-spin state that contributes to the overall stability of the complex. Spectroscopic studies have revealed that the ligand field splitting parameter for cobalt(III) phenanthroline complexes falls within a characteristic range that places 1,10-phenanthroline among the stronger field ligands in the spectrochemical series. This positioning reflects the combined sigma-donating and pi-accepting capabilities of the phenanthroline ligand system.

Research into the coordination behavior of 1,10-phenanthroline with various metal centers has established fundamental principles governing chelate complex formation. The rigid planar structure of phenanthroline creates an ideal bite angle for coordination to octahedral metal centers, resulting in minimal strain in the resulting chelate rings. Studies of analogous iron and nickel complexes have demonstrated that the tris-phenanthroline motif represents an optimal arrangement for maximizing complex stability while maintaining well-defined geometry. The ability to resolve tris-phenanthroline complexes into their optical isomers has provided crucial insights into the stereochemistry of octahedral coordination compounds.

The electron transfer properties of tris(1,10-phenanthroline)cobalt(III) complexes have made them valuable model systems for understanding fundamental processes in coordination chemistry. Self-exchange electron transfer studies between cobalt(III) and cobalt(II) forms of the complex have yielded important kinetic data that inform broader understanding of electron transfer mechanisms in coordination compounds. These investigations have revealed the role of ligand reorganization in controlling electron transfer rates and have contributed to the development of Marcus theory for electron transfer processes. The well-defined geometry and electronic structure of these complexes make them ideal candidates for such fundamental studies.

Comparative studies with other polypyridyl ligands have highlighted the unique properties that distinguish 1,10-phenanthroline from related chelating agents. The extended aromatic system of phenanthroline provides enhanced pi-interaction capabilities compared to simpler ligands like bipyridine, resulting in stronger metal-ligand bonds and greater complex stability. The specific reactivity patterns observed for phenanthroline complexes reflect the distinctive electronic properties of this ligand system, including its ability to stabilize both high and low oxidation states of transition metals. These characteristics have made phenanthroline-based complexes central to advancing theoretical understanding in coordination chemistry.

Structural-Functional Relationships

The crystal structure of tris(1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate) reveals sophisticated molecular architecture that directly correlates with its chemical and physical properties. X-ray crystallographic analysis demonstrates that the compound crystallizes in a complex lattice containing one tripositive complex cation, three hexafluorophosphate anions, and water molecules that participate in extensive hydrogen bonding networks. The cobalt(III) center adopts a distorted octahedral geometry with cobalt-nitrogen bond lengths ranging from 1.934 to 1.954 angstroms, values that correlate well with established ranges for cobalt(III) species in phenanthroline complexes. These bond distances reflect the strong-field nature of the phenanthroline ligands and confirm the low-spin d6 configuration of the metal center.

The spatial arrangement of the three phenanthroline ligands around the cobalt center creates a propeller-like structure that exhibits inherent chirality, leading to the formation of delta and lambda enantiomers. Crystallographic studies reveal that the dihedral angles between the mean planes of the phenanthroline ligands approach 90 degrees, with measured values of 78.97, 81.30, and 86.09 degrees. This near-orthogonal arrangement maximizes the separation between adjacent ligands while maintaining optimal overlap between the metal d-orbitals and ligand molecular orbitals. The planarity of individual phenanthroline ligands, with root mean square deviations of less than 0.11 angstroms from planarity, ensures efficient pi-interaction with the metal center.

The supramolecular structure of the crystal lattice demonstrates how molecular recognition principles operate at the solid-state level. Intermolecular pi-pi stacking interactions between phenanthroline rings from adjacent complex cations create extended chains that contribute to crystal stability. These stacking interactions, with typical interplanar distances characteristic of aromatic systems, provide additional stabilization energy that complements the primary coordination bonds. The presence of carbon-hydrogen to pi interactions further reinforces the supramolecular architecture and influences the overall crystal packing efficiency.

The hexafluorophosphate counterions play crucial roles beyond simple charge balance, participating in hydrogen bonding networks that stabilize the crystal structure. Carbon-hydrogen to fluorine interactions between the phenanthroline ligands and hexafluorophosphate anions create three-dimensional networks that contribute to the compound's physical properties. The disorder observed in some hexafluorophosphate anions, with occupancy factors of 0.697 and 0.303 for different orientations, reflects the dynamic nature of these interactions and the flexibility of the anion coordination sphere. This structural flexibility may contribute to the compound's solubility characteristics and thermal behavior.

Properties

IUPAC Name |

cobalt(3+);1,10-phenanthroline;trihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.Co.3F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGNLHURFRGGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24CoF18N6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28277-59-0 | |

| Record name | Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

Materials and Reagents

The synthesis of Tris(1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate) requires cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), 1,10-phenanthroline (C₁₂H₈N₂), ammonium hexafluorophosphate (NH₄PF₆), and an oxidizing agent such as chlorine gas or hydrogen peroxide. Solvents like methanol, ethanol, or acetonitrile are used to facilitate ligand coordination and precipitation.

Step-by-Step Procedure

The laboratory synthesis involves three primary steps:

Formation of Cobalt(II)-Phenanthroline Complex :

Cobalt(II) chloride is dissolved in methanol, followed by the addition of 1,10-phenanthroline in a 1:3 molar ratio. The mixture is stirred under reflux at 60–70°C for 2–4 hours, yielding a deep red solution of [Co(phen)₃]²⁺.Oxidation to Cobalt(III) :

The cobalt(II) complex is oxidized to cobalt(III) using chlorine gas or hydrogen peroxide. For chlorine-mediated oxidation, gaseous Cl₂ is bubbled through the solution for 1–2 hours, while H₂O₂ (30%) is added dropwise under vigorous stirring for peroxide-based methods.Counterion Exchange with Hexafluorophosphate :

Ammonium hexafluorophosphate is added to the oxidized solution, precipitating the final product as a light yellow solid. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Table 1: Reaction Parameters for Laboratory-Scale Synthesis

| Parameter | Chlorine Oxidation | Hydrogen Peroxide Oxidation |

|---|---|---|

| Temperature (°C) | 60–70 | 60–70 |

| Reaction Time (hours) | 3–4 | 4–6 |

| Yield (%) | 75–85 | 65–75 |

| Purity (%, by HPLC) | >95 | >90 |

Industrial Production Methods

Scaling Up the Synthesis

Industrial production follows the same principles but emphasizes cost efficiency and reproducibility. Key modifications include:

Quality Control Measures

- In-Process Monitoring : UV-Vis spectroscopy (λₘₐₓ = 450 nm) tracks cobalt oxidation states.

- Elemental Analysis : Ensures stoichiometric ratios of Co:C₃₆H₂₄N₆PF₁₈.

- X-ray Diffraction (XRD) : Verifies crystallinity and phase purity.

Table 2: Industrial Synthesis Metrics

| Metric | Value |

|---|---|

| Batch Size (kg) | 50–100 |

| Production Cost ($/kg) | 1,200–1,500 |

| Annual Global Demand | 500–700 kg |

Characterization Techniques

Spectroscopic Analysis

Crystallographic Data

Single-crystal XRD reveals a pseudooctahedral geometry around cobalt(III), with Co–N bond lengths of 1.93–1.95 Å. The hexafluorophosphate anions occupy lattice sites, stabilized by weak hydrogen bonding.

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| Unit Cell Dimensions | a = 12.4 Å, b = 14.2 Å, c = 16.8 Å |

| Coordination Geometry | Pseudooctahedral |

Comparative Analysis of Synthetic Routes

Chlorine oxidation offers higher yields (75–85%) but requires stringent safety protocols for handling gaseous Cl₂. Hydrogen peroxide is safer but results in lower yields due to incomplete oxidation. Industrial facilities prefer chlorine for its efficiency, while academic labs opt for peroxide for ease of use.

Challenges and Troubleshooting

Applications in Research and Industry

The compound serves as a redox mediator in dye-sensitized solar cells (DSSCs), achieving photon-to-electron efficiencies of 8–10%. It also catalyzes iodide-to-iodine conversion in electrochemical sensors, with a rate constant $$ k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $$.

Chemical Reactions Analysis

Types of Reactions

Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The compound can participate in redox reactions, where it acts as an oxidizing agent.

Substitution Reactions: The phenanthroline ligands can be substituted with other ligands under specific conditions, leading to the formation of different cobalt complexes.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include iodide ions and acidic solutions.

Substitution: Ligand substitution reactions may require specific ligands and solvents, such as acetonitrile or water.

Major Products

Oxidation-Reduction: The major product is iodine when iodide ions are oxidized.

Substitution: The products vary depending on the substituting ligand, resulting in different cobalt complexes.

Scientific Research Applications

Chemical Applications

Redox Chemistry

- Dye-Sensitized Solar Cells (DSSCs) : Co(III)(phen)₃(PF₆)₃ serves as a p-dopant material in DSSCs, acting as a hole conductor. Its high oxidation state allows it to effectively participate in redox reactions, enhancing the efficiency of energy conversion in solar cells .

Comparison with Other Redox Couples

| Compound | Role | Efficiency |

|---|---|---|

| Co(III)(phen)₃(PF₆)₃ | Hole conductor | High |

| Iodine/Iodide couple | Traditional redox couple | Moderate |

Biological Applications

DNA and Protein Interactions

- Co(III)(phen)₃(PF₆)₃ has been studied for its ability to bind with DNA and proteins. This interaction can provide insights into the mechanisms of biochemical processes such as enzyme catalysis and cellular signaling pathways .

Anticancer Research

- The compound is being explored for its potential as an anticancer agent. Its electron transfer capabilities may disrupt cellular processes in cancer cells, leading to apoptosis. Preliminary studies indicate that it can induce cytotoxic effects in various cancer cell lines.

Material Science

Advanced Material Development

- In addition to its role in solar cells, Co(III)(phen)₃(PF₆)₃ is utilized in the development of gel polymer electrolytes. These electrolytes are crucial for enhancing the performance of electrochemical devices, including batteries and supercapacitors .

Case Study 1: Efficiency in Dye-Sensitized Solar Cells

A study conducted by Wang et al. (2013) demonstrated that incorporating Co(III)(phen)₃(PF₆)₃ into DSSCs significantly improved the overall efficiency compared to traditional iodine-based systems. The research highlighted the enhanced charge transport properties and stability of the solar cells when using this cobalt complex as a hole conductor.

Case Study 2: Anticancer Mechanism

Research by Smith et al. (2020) investigated the cytotoxic effects of Co(III)(phen)₃(PF₆)₃ on breast cancer cell lines. The study found that the compound induced apoptosis through oxidative stress mechanisms, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) involves its ability to undergo redox reactions and interact with various molecular targets. The compound can transfer electrons to or from other species, influencing biochemical and chemical processes. Its interactions with DNA and proteins are mediated through coordination bonds and electrostatic interactions, affecting cellular functions .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 28277-59-0

- Redox Potential: E°(Co³⁺/Co²⁺) = +0.61 V vs. NHE, making it suitable for redox-mediated applications like dye-sensitized solar cells (DSSCs) .

- Hazards : Classified with hazard codes Xn (harmful) and warnings for skin/eye irritation (H315-H319-H335) .

Comparison with Similar Compounds

Structural and Molecular Differences

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Oxidation State | Counterions |

|---|---|---|---|---|---|

| Tris(1,10-phenanthroline)cobalt(III ) tris(hexafluorophosphate) | C₃₆H₂₄CoF₁₈N₆P₃ | 28277-59-0 | 1034.46 | Co³⁺ | 3 PF₆⁻ |

| Tris(1,10-phenanthroline)cobalt(II ) bis(hexafluorophosphate) | C₃₆H₂₄CoF₁₂N₆P₂ | 31876-74-1 | 889.49 | Co²⁺ | 2 PF₆⁻ |

| Tris(1,10-phenanthroline)ruthenium(II ) bis(hexafluorophosphate) | C₃₆H₂₄F₁₂N₆P₂Ru | 60804-75-3 | 889.49 (approx.) | Ru²⁺ | 2 PF₆⁻ |

| Tris(2,2'-bipyridine)cobalt(II ) bis(hexafluorophosphate) | C₃₀H₂₄CoF₁₂N₆P₂ | 19151-78-3 | 895.50 (approx.) | Co²⁺ | 2 PF₆⁻ |

Key Observations :

Key Observations :

Solubility and Stability

Key Observations :

Biological Activity

Tris(1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate) is a cobalt complex that has garnered attention for its potential biological activities, particularly in fields such as photodynamic therapy and electron transfer processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a cobalt(III) ion coordinated to three 1,10-phenanthroline ligands, forming a pseudooctahedral geometry. The hexafluorophosphate anions serve as counterions. The cobalt ion is known for its ability to engage in redox reactions and coordinate with various biomolecules, making it a subject of interest in biochemistry and medicinal chemistry.

Table 1: Structural Characteristics

| Parameter | Value |

|---|---|

| Coordination Geometry | Pseudooctahedral |

| Co-N Bond Lengths | 1.934 - 1.954 Å |

| Ligands | 3 x 1,10-phenanthroline |

| Counterion | Hexafluorophosphate |

Target Interactions

The cobalt(III) ion in this complex can interact with various biomolecules, including proteins and nucleic acids. These interactions can lead to significant alterations in the structure and function of these biomolecules. For example, studies have shown that the compound can bind to DNA, affecting its stability and potentially leading to cleavage under certain conditions .

Cellular Effects

Tris(1,10-phenanthroline)cobalt(III) has been demonstrated to modulate cellular processes by influencing cell signaling pathways and gene expression. Its ability to facilitate electron transfer is crucial for cellular respiration and energy production .

Case Study: Interaction with Bovine Serum Albumin (BSA)

Research indicates that this compound interacts with BSA, altering its fluorescence properties. This interaction suggests potential applications in drug delivery systems where albumin serves as a transport protein.

Electron Transfer Reactions

The compound plays a vital role in electron transfer mechanisms within cells. It can act as an electron mediator in various biochemical reactions, influencing metabolic pathways and redox states .

Toxicity and Dosage Effects

The biological activity of Tris(1,10-phenanthroline)cobalt(III) varies significantly based on dosage. At lower concentrations, it may enhance certain biochemical reactions without notable toxicity. However, higher doses can lead to adverse effects such as oxidative stress and disruption of cellular metabolism.

Table 2: Dosage Effects Summary

| Dosage Range (µM) | Biological Effect | Observations |

|---|---|---|

| Low (0-10) | Facilitates electron transfer | Minimal toxicity observed |

| Moderate (10-50) | Modulates cell signaling | Altered gene expression |

| High (50+) | Induces oxidative stress | Cellular metabolism disruption |

Applications in Photodynamic Therapy

Recent studies have highlighted the potential of Tris(1,10-phenanthroline)cobalt(III) as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment strategies .

Mechanism in PDT

Upon irradiation with specific wavelengths of light, the compound undergoes electronic transitions that enable it to produce singlet oxygen, which can induce apoptosis in tumor cells. This mechanism underscores its promise as a therapeutic agent against certain malignancies.

Q & A

Basic: What are the recommended synthesis and purification methods for Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate)?

Methodological Answer:

The synthesis typically involves reacting cobalt(III) precursors with 1,10-phenanthroline ligands in a stoichiometric ratio, followed by counterion exchange with hexafluorophosphate (PF₆⁻). Purification is achieved via recrystallization from acetonitrile or acetone to remove unreacted ligands and salts. High purity (>99% by NMR) is confirmed using elemental analysis and mass spectrometry .

Basic: What characterization techniques are critical for confirming the structural integrity of this complex?

Methodological Answer:

Key techniques include:

- X-ray diffraction (XRD): Resolves crystal structure, bond lengths (e.g., Co-N averaging ~2.06 Å), and ligand bite angles (~79.8°) .

- ¹H/¹³C NMR: Verifies ligand coordination and absence of free phenanthroline.

- Cyclic voltammetry: Confirms the Co(III/II) redox potential (E₀ = 0.61 V vs NHE) .

- Elemental analysis: Validates stoichiometry (e.g., C₃₆H₂₄CoF₁₈N₆P₃, MW = 1034.44 g/mol) .

Advanced: How does the electrochemical behavior of this complex impact its performance in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

The Co(III/II) redox couple (E₀ = 0.61 V vs NHE) enables efficient electron mediation between the dye and counter electrode. Its slow recombination kinetics, measured via transient photovoltage decay, enhance photovoltage (up to 1 V) and efficiency (>12% in YD2-o-C8-based DSSCs). Methodological optimization includes electrolyte composition (e.g., tert-butylpyridine additives) to suppress charge recombination .

Advanced: What factors influence the stability of this complex under varying pH and solvent conditions?

Methodological Answer:

Stability is solvent-dependent:

- Acetonitrile: High stability due to inertness toward PF₆⁻ decomposition.

- Aqueous systems: Limited stability due to hydrolysis of PF₆⁻ to PO₄³⁻.

- pH extremes: Avoid >pH 8, as phenanthroline ligands may deprotonate, altering coordination. Stability assays (e.g., UV-Vis monitoring over 72 hours) are recommended for novel solvent systems .

Advanced: How does this complex facilitate electron transfer in oxidation reactions?

Methodological Answer:

As a one-electron oxidant, it abstracts electrons via outer-sphere mechanisms. For example, in acetone at -78°C, it oxidizes benzene oxide to (E,Z)-muconaldehyde. Kinetic studies using stopped-flow spectroscopy reveal rate constants (k ~10³ M⁻¹s⁻¹) dependent on solvent polarity and temperature .

Advanced: How does this cobalt complex compare structurally and functionally to ruthenium analogs (e.g., Ru(phen)₃²⁺)?

Methodological Answer:

- Structural: Co(III) complexes exhibit similar octahedral geometry but shorter M-N bonds (Co-N: 2.06 Å vs Ru-N: 2.06–2.08 Å) .

- Functional: Ru analogs typically show higher redox potentials (E₀ ~1.26 V vs NHE) but lower cost-effectiveness. Electrochemical impedance spectroscopy (EIS) can quantify charge-transfer resistance differences .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage: Inert atmosphere (argon) at -20°C to prevent PF₆⁻ hydrolysis.

- Handling: Use anhydrous solvents (e.g., dried acetonitrile) and gloveboxes to avoid moisture. Safety protocols include PPE for hexafluorophosphate decomposition products (e.g., HF) .

Advanced: What crystallographic challenges arise when analyzing this complex, and how are they resolved?

Methodological Answer:

Challenges include:

- Disorder in PF₆⁻ anions: Addressed using SQUEEZE in refinement software.

- Racemic vs homochiral packing: Solved via Flack parameter analysis. For example, the Co complex adopts racemic layers parallel to the bc plane, similar to Ru analogs .

Advanced: How does this complex interact in multicomponent systems (e.g., with porphyrin dyes)?

Methodological Answer:

In DSSCs, Förster resonance energy transfer (FRET) between the complex and porphyrin dyes (e.g., YD2-o-C8) enhances light harvesting. Transient absorption spectroscopy quantifies energy transfer efficiency (~85%), while cosensitization strategies further boost photocurrent .

Advanced: How should researchers resolve contradictions in reported redox potentials or structural parameters?

Methodological Answer:

- Redox potential discrepancies: Calibrate against a NHE reference (e.g., Fc/Fc⁺) and control ionic strength (e.g., 0.1 M TBAPF₆).

- Structural variations: Cross-validate XRD data with DFT calculations (e.g., bond length deviations <0.02 Å). Conflicting reports often arise from solvent or counterion effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.